molecular formula C46H78FN2O13P B135437 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine CAS No. 148763-98-8

1-Palmitoyl-2-linoleoylphosphatidylfluorouridine

Cat. No. B135437
M. Wt: 917.1 g/mol
InChI Key: WXJCTJXZGXSRDD-XZBBILGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-linoleoylphosphatidylfluorouridine, also known as PLPFU, is a fluorouridine-containing phospholipid that has gained significant attention in the field of drug delivery and cancer therapy. This compound is a promising candidate for targeted drug delivery due to its unique structure and mechanism of action.

Mechanism Of Action

1-Palmitoyl-2-linoleoylphosphatidylfluorouridine acts as a prodrug that is activated by enzymes present in the tumor microenvironment. Upon activation, the compound releases its payload, which can be a chemotherapeutic agent or a diagnostic probe. The release of the payload is triggered by the hydrolysis of the phosphodiester bond between the fluorouridine and the phospholipid, which is catalyzed by phospholipases present in the tumor microenvironment.

Biochemical And Physiological Effects

1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has been shown to have minimal toxicity to healthy cells and tissues. The compound is rapidly taken up by cancer cells and accumulates in the endoplasmic reticulum and Golgi apparatus. Upon activation, 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine releases its payload, which induces cell death or allows for the visualization of cancer cells.

Advantages And Limitations For Lab Experiments

1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has several advantages for lab experiments, including its ability to selectively target cancer cells and its low toxicity to healthy tissues. However, the compound is difficult to synthesize and requires specific conditions to ensure high yield and purity. Additionally, the activation of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine requires specific enzymes that may not be present in all tumor microenvironments.

Future Directions

There are several future directions for the use of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine in cancer therapy and drug delivery. One potential application is the use of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine as a diagnostic probe for the visualization of cancer cells in vivo. Additionally, the development of new enzymes that can activate 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine in a wider range of tumor microenvironments could expand the use of the compound in cancer therapy. Finally, the combination of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine with other chemotherapeutic agents or targeted therapies could enhance the efficacy of cancer treatment while minimizing toxicity to healthy tissues.

Synthesis Methods

The synthesis of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine involves the reaction of 5-fluorouridine with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and linoleic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity of the final product.

Scientific Research Applications

1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively accumulate in cancer cells and release its payload upon activation by enzymes present in the tumor microenvironment. This targeted drug delivery approach minimizes off-target effects and reduces toxicity to healthy tissues.

properties

CAS RN

148763-98-8

Product Name

1-Palmitoyl-2-linoleoylphosphatidylfluorouridine

Molecular Formula

C46H78FN2O13P

Molecular Weight

917.1 g/mol

IUPAC Name

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C46H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(51)61-37(34-58-40(50)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-63(56,57)60-36-39-42(52)43(53)45(62-39)49-33-38(47)44(54)48-46(49)55/h11,13,17-18,33,37,39,42-43,45,52-53H,3-10,12,14-16,19-32,34-36H2,1-2H3,(H,56,57)(H,48,54,55)/b13-11+,18-17+

InChI Key

WXJCTJXZGXSRDD-XZBBILGWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

synonyms

1,2-PLPF
1-palmitoyl-2-linoleoylphosphatidylfluorouridine

Origin of Product

United States

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